molecular formula C24H25N3O B12888810 (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline

(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline

Cat. No.: B12888810
M. Wt: 371.5 g/mol
InChI Key: MNHOBFDXTYNGDK-FQEVSTJZSA-N
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Description

(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the aniline group. Common reagents used in these steps include benzyl bromide, pyridine derivatives, and aniline. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes that maximize yield and minimize cost. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any double bonds present.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)amine
  • (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)benzamide

Uniqueness

What sets (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

N-[2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]propan-2-yl]aniline

InChI

InChI=1S/C24H25N3O/c1-24(2,27-19-12-7-4-8-13-19)22-15-9-14-21(26-22)23-25-20(17-28-23)16-18-10-5-3-6-11-18/h3-15,20,27H,16-17H2,1-2H3/t20-/m0/s1

InChI Key

MNHOBFDXTYNGDK-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C1=CC=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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